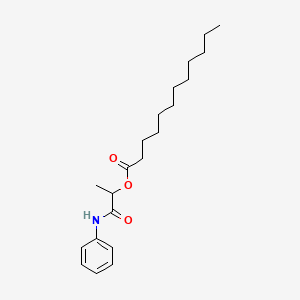
1-Oxo-1-(phenylamino)propan-2-yl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1-(phenylamino)propan-2-yl dodecanoate is a chemical compound with the molecular formula C21H33NO3 and a molecular weight of 347.4916 g/mol It is known for its unique structure, which includes a phenylamino group attached to a propan-2-yl dodecanoate backbone
Preparation Methods
The synthesis of 1-Oxo-1-(phenylamino)propan-2-yl dodecanoate typically involves the reaction of phenylamine with a suitable ester precursor under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-Oxo-1-(phenylamino)propan-2-yl dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-1-(phenylamino)propan-2-yl dodecanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: This compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxo-1-(phenylamino)propan-2-yl dodecanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Oxo-1-(phenylamino)propan-2-yl dodecanoate can be compared with other similar compounds, such as:
1-Oxo-1-(phenylamino)propan-2-yl hexanoate: Similar structure but with a shorter alkyl chain.
1-Oxo-1-(phenylamino)propan-2-yl octanoate: Another similar compound with a different alkyl chain length. These compounds share similar chemical properties but differ in their physical properties and reactivity due to variations in their alkyl chain lengths.
Properties
CAS No. |
5455-63-0 |
|---|---|
Molecular Formula |
C21H33NO3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(1-anilino-1-oxopropan-2-yl) dodecanoate |
InChI |
InChI=1S/C21H33NO3/c1-3-4-5-6-7-8-9-10-14-17-20(23)25-18(2)21(24)22-19-15-12-11-13-16-19/h11-13,15-16,18H,3-10,14,17H2,1-2H3,(H,22,24) |
InChI Key |
MYRDUMWBYFOSFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


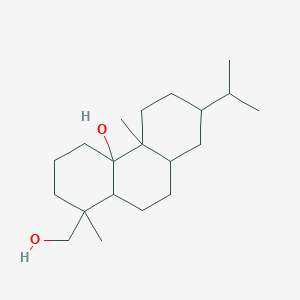
![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
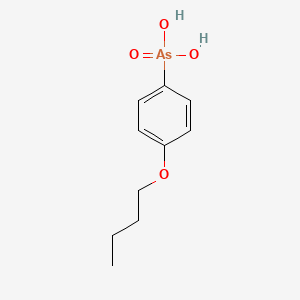
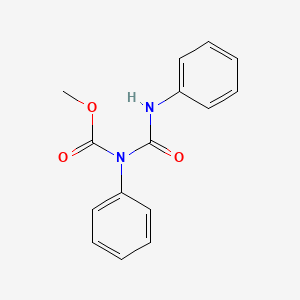

![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
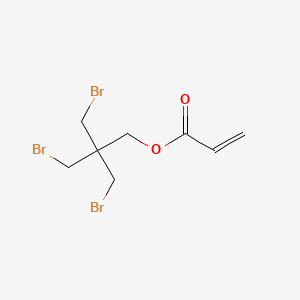
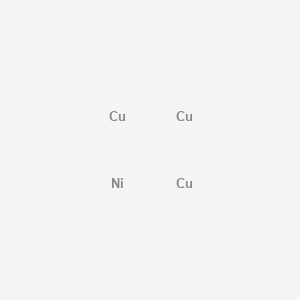
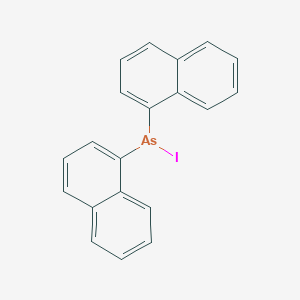

acetic acid](/img/structure/B14735949.png)
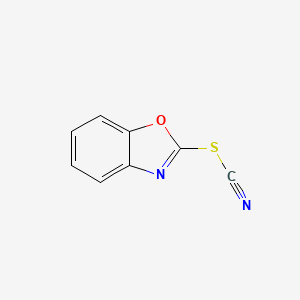
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)

